molecular formula C10H13ClO B1582926 5-Chloro-2-adamantanone CAS No. 20098-17-3

5-Chloro-2-adamantanone

Cat. No.: B1582926
CAS No.: 20098-17-3
M. Wt: 184.66 g/mol
InChI Key: JPEOUSFBWXVGFX-UHFFFAOYSA-N
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Description

5-Chloro-2-adamantanone is an organic compound with the molecular formula C10H13ClO. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is characterized by the presence of a chlorine atom and a ketone group attached to the adamantane framework. This unique structure imparts specific chemical properties and reactivity to this compound, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-adamantanone can be synthesized through several methods. One common approach involves the chlorination of 2-adamantanone. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

2-Adamantanone+Cl2This compound\text{2-Adamantanone} + \text{Cl}_2 \rightarrow \text{this compound} 2-Adamantanone+Cl2​→this compound

The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure high selectivity for the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloroadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEOUSFBWXVGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80319081
Record name 5-Chloro-2-adamantanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20098-17-3
Record name 20098-17-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-adamantanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the reactivity of 5-chloro-2-adamantanone towards nucleophiles compare to other bridgehead halides like 1-chloroadamantane?

A1: Research indicates that this compound exhibits lower reactivity compared to 1-chloroadamantane when reacting with nucleophiles like Me3Sn- and Ph2P- ions in liquid ammonia []. Specifically, 1-chloroadamantane reacts 5.3 times faster with Me3Sn- and 2.4 times faster with Ph2P- than this compound []. This difference in reactivity is attributed to the presence of the carbonyl group in this compound, which acts as a π acceptor and influences the electron density at the bridgehead carbon.

Q2: What makes this compound unique in terms of its reductive cleavage mechanism compared to other similar bridgehead-halogenated compounds?

A2: Unlike many other bridgehead-halogenated compounds, this compound demonstrates a propensity for a stepwise reductive cleavage mechanism involving radical anion intermediates []. This behavior is attributed to the rigidity of the adamantane structure, its ability to form a stable radical upon chloride loss, and the specific spatial arrangement of the carbonyl and C-Cl bond on the bridge [].

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